tert-Butyl 3,5-dichlorophenethylcarbamate

Description

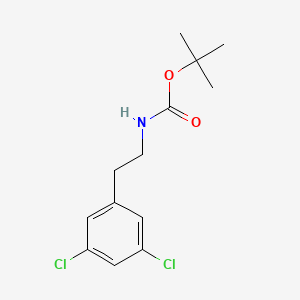

tert-Butyl 3,5-dichlorophenethylcarbamate (CAS: 1480388-52-0) is a synthetic carbamate derivative characterized by a 3,5-dichlorophenethyl backbone linked to a tert-butyl carbamate group. Its molecular formula is C₁₃H₁₆Cl₂NO₂, with a molecular weight of 304.18 g/mol (exact mass: 303.05 g/mol). The compound features two chlorine atoms at the 3- and 5-positions of the aromatic ring, enhancing its lipophilicity and steric bulk compared to non-halogenated analogs.

Structurally, the compound belongs to the phenethylcarbamate class, where the carbamate functional group (-OCONH-) bridges the tert-butyl substituent and the dichlorinated phenethyl chain.

Properties

Molecular Formula |

C13H17Cl2NO2 |

|---|---|

Molecular Weight |

290.18 g/mol |

IUPAC Name |

tert-butyl N-[2-(3,5-dichlorophenyl)ethyl]carbamate |

InChI |

InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)16-5-4-9-6-10(14)8-11(15)7-9/h6-8H,4-5H2,1-3H3,(H,16,17) |

InChI Key |

MMGMFQRKFKKTCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,5-dichlorophenethylcarbamate typically involves the reaction of 3,5-dichlorophenethylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,5-dichlorophenethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted phenethylcarbamates .

Scientific Research Applications

tert-Butyl 3,5-dichlorophenethylcarbamate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3,5-dichlorophenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

| Compound Name | Molecular Formula | Substituents on Aromatic Ring | Carbamate Side Chain | Molecular Weight (g/mol) |

|---|---|---|---|---|

| tert-Butyl 3,5-dichlorophenethylcarbamate | C₁₃H₁₆Cl₂NO₂ | 3,5-dichloro | Phenethyl (CH₂CH₂) | 304.18 |

| (S)-tert-Butyl (1-(3-hydroxy-phenyl)ethyl)-carbamate | C₁₃H₁₉NO₃ | 3-hydroxy | 1-Phenylethyl (CH(CH₃)) | 261.30 |

Key Differences :

- Substituents : The 3,5-dichloro groups in the target compound increase lipophilicity (higher logP) compared to the polar 3-hydroxy group in the analog .

- Side Chain : The phenethyl chain (linear CH₂CH₂) in the target compound contrasts with the branched 1-phenylethyl chain (CH(CH₃)) in the (S)-configured analog, affecting stereochemical interactions and binding affinity.

- Stability : The tert-butyl group in both compounds enhances resistance to enzymatic hydrolysis, but the electron-withdrawing chlorine atoms in the target compound may slightly reduce carbamate reactivity compared to the hydroxy analog.

Physicochemical Properties

- Lipophilicity : The dichloro substituents result in a higher logP (~3.5 estimated) for the target compound, favoring membrane permeability, whereas the hydroxy analog (logP ~1.8) is more water-soluble .

- Stereochemical Impact : The (S)-configured analog has a chiral center, enabling enantioselective interactions in biological systems, whereas the target compound lacks stereocenters due to its linear phenethyl chain.

Biological Activity

tert-Butyl 3,5-dichlorophenethylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C12H14Cl2N2O2

- Molecular Weight : 287.15 g/mol

- CAS Number : 177947-96-5

The compound features a tert-butyl group, which is known to influence lipophilicity and metabolic stability, potentially affecting the compound's bioactivity .

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dichlorophenethylamine with tert-butyl chloroformate. This method allows for the introduction of the carbamate functional group while maintaining the integrity of the dichlorophenethyl moiety.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various carbamate derivatives, including this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing non-malignant cells. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), SK-BR-3 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and MCF-10A (non-malignant breast cells).

- Results : The compound showed significant inhibition of cell growth in MCF-7 and MDA-MB-231 cells with IC50 values in the micromolar range. Notably, it did not significantly affect the growth of MCF-10A cells, suggesting a degree of selectivity .

The proposed mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : Evidence suggests that treatment with this compound can lead to increased apoptosis in cancer cells.

- Modulation of Drug Resistance : Some studies indicate that tert-butyl derivatives can sensitize resistant cancer cells to conventional chemotherapeutics .

Case Studies

Several case studies have highlighted the effectiveness of carbamate derivatives in treating various cancers:

- Breast Cancer Models : In a study involving triple-negative breast cancer models, this compound demonstrated enhanced efficacy when used in combination with established chemotherapeutics like tamoxifen .

- Synergistic Effects : The compound was tested alongside other agents to assess potential synergistic effects. Results indicated that co-treatment could lower effective dosages while maintaining anticancer efficacy.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

- Absorption : Moderate absorption observed in preclinical models.

- Metabolism : The presence of the tert-butyl group influences metabolic pathways; however, detailed metabolic studies are still required.

- Half-Life : Preliminary data suggest a half-life conducive to therapeutic applications but require further investigation to confirm stability in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.